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Abstract
Paraoxon (O,O-diethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate

cholinesterase inhibitor and the active metabolite of the insecticide parathion. Its high toxicity

and irreversible inhibition of acetylcholinesterase (AChE) make it a subject of significant

interest in toxicology, pharmacology, and the development of antidotes and biosensors. This

technical guide provides an in-depth overview of the synthesis of paraoxon, its chemical and

physical properties, spectroscopic data, and its mechanism of action. Detailed experimental

protocols for its synthesis and the assessment of its biological activity are also presented.

Synthesis of Paraoxon
The most common laboratory synthesis of paraoxon involves the reaction of diethyl

chlorophosphate with the sodium salt of 4-nitrophenol (sodium 4-nitrophenolate).[1] This

reaction is a nucleophilic substitution at the phosphorus center. An alternative method is the

nitration of diethyl phenyl phosphate.[1]

The primary synthetic route is depicted below:
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Caption: Synthesis of Paraoxon via Nucleophilic Substitution.

Chemical and Physical Properties
Paraoxon is a reddish-yellow oily liquid with a faint fruity odor.[2] It is classified as an aryl

dialkyl phosphate.[2] Its key chemical and physical properties are summarized in the table

below.
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Property Value Source(s)

IUPAC Name
diethyl (4-nitrophenyl)

phosphate
[2]

Synonyms

Diethyl p-nitrophenyl

phosphate, Paraoxon-ethyl, E

600

CAS Number 311-45-5

Molecular Formula C₁₀H₁₄NO₆P [2]

Molecular Weight 275.20 g/mol

Appearance Reddish-yellow oily liquid [2]

Density 1.274 g/mL at 25 °C

Boiling Point 169-170 °C at 1.0 mmHg [1]

Refractive Index n20/D 1.51

Vapor Pressure 1.1 x 10⁻⁶ mmHg at 25 °C [2]

Solubility in Water 2400 mg/L at 25°C [1]

Solubility (Other)
Freely soluble in ether and

other organic solvents.
[2]

Spectroscopic Data
The structural characterization of paraoxon is supported by various spectroscopic techniques.

Key data are summarized below.
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Spectroscopic Technique Key Data Source(s)

³¹P NMR
Chemical shift at

approximately -6.6 ppm.
[3]

¹³C NMR
Data available in spectral

databases.
[2]

¹H NMR
Data available in spectral

databases.
[2]

Mass Spectrometry (GC-EI-

MS)

Major fragments at m/z 109,

99, 91, 149, 139.
[2]

Infrared (IR) Spectroscopy

Peak shifts observed upon

hydrolysis, indicating changes

to the molecular structure.

[4]

UV-Vis Spectroscopy

UV max at 274 nm. A peak at

270 nm decreases during

degradation, with a new band

appearing around 310 nm

corresponding to p-

nitrophenol.

[1][1]

Reactivity and Stability
Hydrolysis
Paraoxon undergoes hydrolysis, which is a key degradation pathway. The reaction involves

the cleavage of the P-O aryl ester bond, yielding p-nitrophenol and diethyl phosphate.[1] This

process is significantly influenced by pH.

Stability: Aqueous solutions are stable up to pH 7.[2]

Alkaline Hydrolysis: Decomposition is rapid in alkaline solutions.[2] The hydrolysis is

characterized by a second-order rate constant, with the overall velocity constant K = 0.52

[OH⁻] + 1x10⁻⁶ min⁻¹.[2]
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Mechanism: The alkaline hydrolysis proceeds via a concerted Sₙ2-like mechanism at the

phosphorus center.[5]

The hydrolysis reaction is illustrated below:

Paraoxon

p-Nitrophenol

+ H₂O

Diethyl phosphate

Reaction_Center

H₂O
(Hydrolysis)

Click to download full resolution via product page

Caption: Hydrolysis Pathway of Paraoxon.

Nucleophilic Reactions
Paraoxon is susceptible to attack by various nucleophiles. The reactions with phenoxides,

secondary alicyclic amines, and pyridines have been shown to follow second-order kinetics,

consistent with a concerted mechanism.[6]
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Nucleophile Class Brønsted Slope (β) Mechanism Source

Phenoxides 0.21 Concerted [6]

Secondary Alicyclic

Amines
0.39 Concerted [6]

Pyridines 0.43 Concerted [6]

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of paraoxon's toxicity is the irreversible inhibition of

acetylcholinesterase (AChE).[7] AChE is a critical enzyme that hydrolyzes the neurotransmitter

acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.

The inhibition process involves the following steps:

Binding: Paraoxon binds to the active site of AChE.

Phosphorylation: The phosphorus atom of paraoxon is attacked by the hydroxyl group of a

serine residue (Ser-203) in the AChE active site.[7]

Irreversible Inhibition: This forms a stable, covalent diethylphosphoryl-AChE complex,

rendering the enzyme inactive. The p-nitrophenol group is released.[7]

Consequences: The inactivation of AChE leads to an accumulation of acetylcholine in the

synapse, causing continuous stimulation of cholinergic receptors.[7] This results in a

"cholinergic crisis," which can lead to seizures, excitotoxic neuronal injury, and ultimately,

respiratory failure.[7][8]
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Caption: Signaling Pathway of Acetylcholinesterase Inhibition by Paraoxon.

Experimental Protocols
Synthesis of Paraoxon
This protocol is adapted from established chemical synthesis principles for organophosphates.

[9][10] Caution: Paraoxon and its precursors are extremely toxic. This synthesis should only be

performed by trained professionals in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including gloves, lab coat, and eye protection.

Materials:

4-Nitrophenol

Sodium hydroxide (NaOH)

Anhydrous ethanol

Diethyl chlorophosphate [(C₂H₅O)₂P(O)Cl]
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Anhydrous diethyl ether

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottomed flask with a magnetic stir bar

Reflux condenser

Addition funnel

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium 4-nitrophenolate:

In a round-bottomed flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous ethanol.

Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) to the solution and stir until

all solids have dissolved, forming sodium 4-nitrophenolate.

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry

sodium salt.

Reaction with Diethyl Chlorophosphate:

Suspend the dried sodium 4-nitrophenolate in anhydrous diethyl ether under an inert

atmosphere (e.g., nitrogen or argon).

Cool the suspension in an ice bath to 0 °C.
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Add diethyl chlorophosphate (1.1 eq) dropwise via an addition funnel over 30 minutes,

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 6-8 hours.

Workup and Purification:

Filter the reaction mixture to remove the precipitated sodium chloride.

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution (2x), water (1x), and brine (1x).

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield

crude paraoxon as a yellow oil.

Further purification can be achieved by column chromatography on silica gel if necessary.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the inhibitory activity of paraoxon on

AChE in a 96-well plate format.

Materials:

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

Acetylthiocholine iodide (ATCI), the substrate

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

Paraoxon (as the inhibitor)

0.1 M Sodium Phosphate Buffer, pH 8.0

96-well clear, flat-bottom microplate
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Microplate reader capable of measuring absorbance at 412 nm

Procedure:

Preparation

Plate Setup (96-well)

Reaction & Measurement

Data Analysis

Prepare Reagents:
- AChE Solution
- DTNB Solution
- ATCI Solution

- Paraoxon Dilutions

Add Buffer to all wells

Add AChE Solution
(to all wells except blank)

Add Paraoxon dilutions
or vehicle (control)

Pre-incubate at RT

Add ATCI/DTNB mixture
to start reaction

Measure Absorbance at 412 nm
kinetically over time

Calculate Reaction Rates
(Slope of Abs vs. Time)

Calculate % Inhibition
vs. Control

Plot % Inhibition vs.
[Paraoxon] to determine IC₅₀
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Click to download full resolution via product page

Caption: Experimental Workflow for AChE Inhibition Assay.

Reagent Preparation:

AChE Working Solution: Prepare a solution of AChE in phosphate buffer (e.g., 0.1 U/mL).

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare this

fresh.

Paraoxon Dilutions: Prepare a serial dilution of paraoxon in phosphate buffer to the

desired concentrations.

Assay Procedure:

To the wells of a 96-well plate, add 150 µL of phosphate buffer.

Add 10 µL of the appropriate paraoxon dilution to the test wells. Add 10 µL of buffer to the

negative control wells (100% activity).

Add 10 µL of the AChE working solution to all wells except the blank wells (which receive

buffer instead).

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact

with the enzyme.

Prepare a reaction mixture of ATCI and DTNB in buffer.

Initiate the reaction by adding 20 µL of the ATCI/DTNB mixture to all wells.

Immediately place the plate in a microplate reader and measure the change in absorbance

at 412 nm over 5-10 minutes.

Data Analysis:
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Calculate the rate of reaction (V) for each well from the slope of the linear portion of the

absorbance vs. time curve.

Calculate the percentage of inhibition for each paraoxon concentration using the formula:

% Inhibition = [1 - (V_inhibitor / V_control)] x 100

Plot the % Inhibition against the logarithm of the paraoxon concentration to determine the

IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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